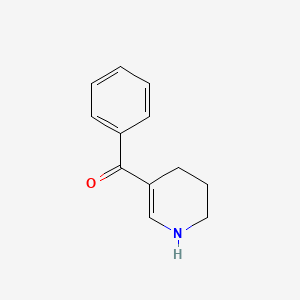
Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone
Descripción general
Descripción
Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone consists of 12 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . More detailed structural analysis would require specific spectroscopic data.Physical And Chemical Properties Analysis
Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone has a molecular weight of 187.24 . Detailed physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the literature .Aplicaciones Científicas De Investigación
Pharmacology and Drug Discovery
Summary of the Application
Tetrahydropyridines (THPs), including Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone, have sparked notable interest as an auspicious heterocyclic moiety . Their presence has been identified in both natural products and synthetic pharmaceutical agents . Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties .
Methods of Application or Experimental Procedures
Innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined . Special attention is given to the introduction of varied substituents onto the THP ring system and its redolent effect on their pharmacological properties .
Results or Outcomes
The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design . Specifically, they have shown promise as anti-inflammatory and anticancer agents .
Neuropharmacology
Summary of the Application
Tetrahydropyridines have been reported as dopamine-2 receptor agonists . For example, Droperidol, a THP-containing compound, is used in sedation and antipsychotic, antiemetic, and migraine remedy .
Methods of Application or Experimental Procedures
The powerful neurotoxic prodrug travels through the blood-brain barrier (BBB) to the substantia nigra to selectively target dopaminergic neurons .
Results or Outcomes
This mechanism of action replicates the motor symptoms associated with Parkinson’s Disease .
Proteomics Research
Summary of the Application
Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone is used in proteomics research .
Methods of Application or Experimental Procedures
The specific methods of application in proteomics research are not detailed in the available resources.
Results or Outcomes
The outcomes of this application are not specified in the available resources .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl(1,2,3,4-tetrahydropyridin-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,9,13H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYMGCCCUQPQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CNC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585450 | |
| Record name | Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone | |
CAS RN |
42374-33-4 | |
| Record name | Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



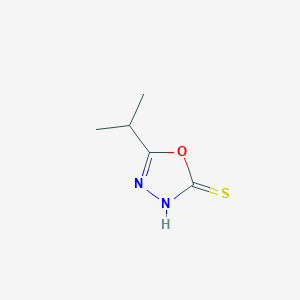
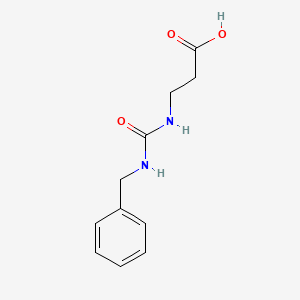
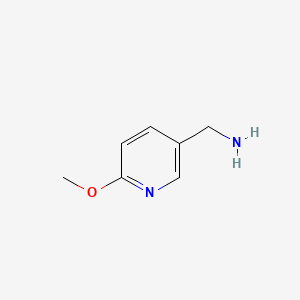
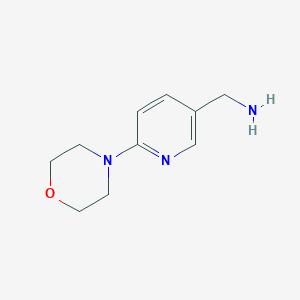
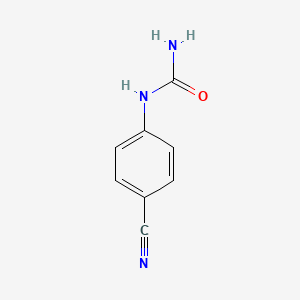
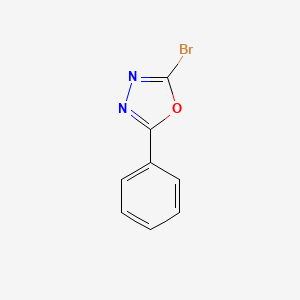
![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)



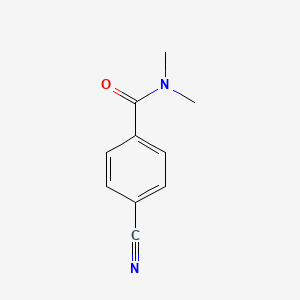
![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)
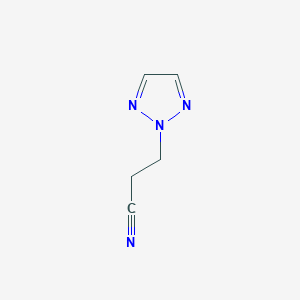
![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)